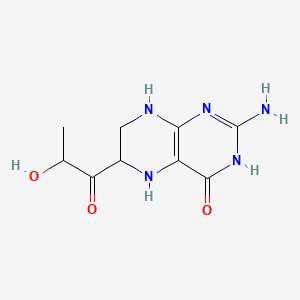

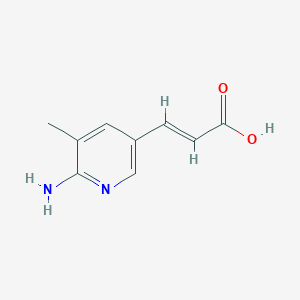

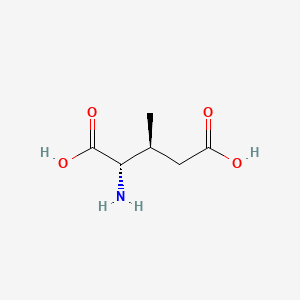

(2S,3S)-2-Amino-3-methylpentanedioic acid

Vue d'ensemble

Description

L'acide (2S,3S)-2-azanyl-3-méthylpentanedioïque est un composé chiral avec deux stéréocentres, ce qui signifie qu'il possède des arrangements spatiaux spécifiques de ses atomes

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide (2S,3S)-2-azanyl-3-méthylpentanedioïque peut être réalisée par plusieurs méthodes. Une approche courante implique la réduction asymétrique de 2-chloro-β-cétoesters à l'aide de la réductase carbonylée de Lactobacillus fermentum . Cette méthode est écologique et adaptée à la production à l'échelle industrielle en raison de sa forte concentration en substrat et de son rendement élevé en produit.

Méthodes de production industrielle

La production industrielle de l'acide (2S,3S)-2-azanyl-3-méthylpentanedioïque implique souvent des processus biocatalytiques qui utilisent des bactéries modifiées pour catalyser les réactions de réduction. Ces méthodes sont avantageuses car elles sont simples, pratiques et évolutives pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

L'acide (2S,3S)-2-azanyl-3-méthylpentanedioïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO₄) en conditions acides ou basiques.

Réduction : Borohydrure de sodium (NaBH₄) dans le méthanol ou l'éthanol.

Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines.

Applications de la recherche scientifique

L'acide (2S,3S)-2-azanyl-3-méthylpentanedioïque a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

Biologie : Il sert de précurseur pour la synthèse de composés biologiquement actifs.

Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de l'acide (2S,3S)-2-azanyl-3-méthylpentanedioïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir comme un inhibiteur enzymatique ou un agoniste des récepteurs, modulant divers processus biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .

Applications De Recherche Scientifique

(2S,3S)-2-azanyl-3-methyl-pentanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of (2S,3S)-2-azanyl-3-methyl-pentanedioic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide (2S,3S)-2,3-dibromo-3-phénylpropanoïque : Ce composé a une stéréochimie similaire, mais des groupes fonctionnels différents.

Acide (2S,3S)-2-hydroxy-3-méthylpentanoïque : Ce composé partage une structure de base similaire, mais il possède un groupe hydroxyle au lieu d'un groupe azanyl.

Unicité

L'acide (2S,3S)-2-azanyl-3-méthylpentanedioïque est unique en raison de sa stéréochimie et de ses groupes fonctionnels spécifiques, qui lui confèrent des propriétés chimiques et une réactivité distinctes. Sa nature chirale en fait un élément précieux dans la synthèse asymétrique et comme précurseur de médicaments chiraux et d'autres composés biologiquement actifs.

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJNAFIJPFGZRI-UCORVYFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.